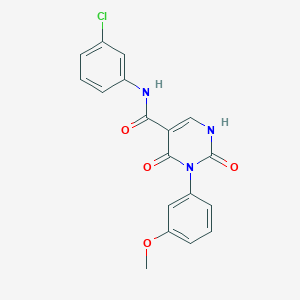

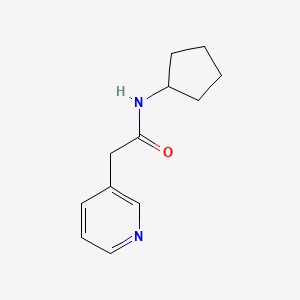

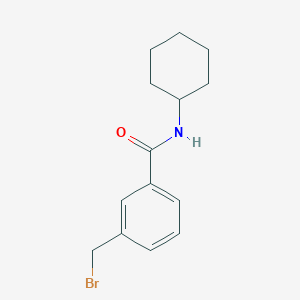

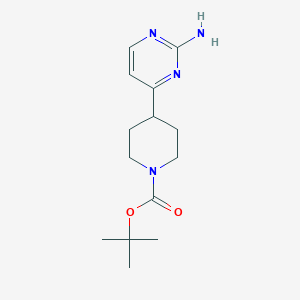

N-cyclopentyl-2-(pyridin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stereoselective Synthesis Analysis

The paper titled "Stereoselective Synthesis of Pyrido- and Pyrrolo[1,2-c][1,3]oxazin-1-ones via a Nucleophilic Addition-Cyclization Process of N, O-Acetal with Ynamides" presents an efficient asymmetric approach for synthesizing functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones. This process involves a nucleophilic addition-cyclization of N, O-acetal with ynamides, yielding products with excellent regioselectivities and diastereoselectivities. The study demonstrates the versatility of substituted ynamides and the potential for chiral ynamides to undergo this transformation, resulting in high yields of the desired products .

Molecular Structure Analysis

The crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide is described in one of the papers, highlighting a dihedral angle of 4.83° between the acetamide moiety and the pyridine ring. The study also notes an intramolecular C—H⋯O interaction that generates an S(6) ring, and in the crystal, molecules are linked by various hydrogen bonds, forming sheets lying parallel to a specific plane . Another paper discusses the crystal structure of a related compound, N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide, where the acetamido fragment is nearly coplanar with the pyridyl ring. This paper also notes the presence of offset π–π stacking between pyridyl rings and the disorder in the cyclohexyl group and the S—C bond attached to it .

Chemical Reactions Analysis

The synthesis and cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides are explored in another study. The reactions with 2-(arylmethylidene)malononitriles were found to be nonselective, leading to mixtures of different heterocyclization products. The paper also discusses the cyclization of a specific thieno[2,3-b]pyridine derivative, which afforded a compound with a tautomeric equilibrium that was studied using DFT quantum chemical calculations .

Physical and Chemical Properties Analysis

The paper on 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides provides insight into the conformational analysis used in the development of a novel series of potent opioid kappa agonists. The synthesis of these compounds involved starting from chiral amino acids and introducing various alkyl and aryl substituents. The conformational analysis suggested that the biological activity as kappa agonists is related to the ability of the compounds to occupy an energy minimum close to that of a known kappa agonist. The most potent compound identified exhibited significant naloxone-reversible analgesic effects in an abdominal constriction model .

科学的研究の応用

Corrosion Inhibition

N-cyclopentyl-2-(pyridin-3-yl)acetamide derivatives have been explored for their corrosion inhibition properties. Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and tested them as corrosion inhibitors in acidic and oil mediums. The best inhibition was generally obtained at 50 ppm in the acidic medium, showing promising results for industrial applications in corrosion prevention (Yıldırım & Cetin, 2008).

Therapeutic Potential in Alzheimer's Disease

Umar et al. (2019) investigated the therapeutic potential of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides in Alzheimer's disease. These compounds showed significant inhibition of acetylcholinesterase and amyloid β aggregation, which are key targets in Alzheimer’s disease management. This highlights their potential as multifunctional therapeutic agents in treating this condition (Umar et al., 2019).

Tautomerism Studies

Katritzky and Ghiviriga (1995) used N-(pyridin-2-yl)acetamide in studies of heteroaromatic tautomerism. Their research utilizing the SIMPLE technique confirmed established patterns of heteroaromatic tautomerism and illustrated the utility of this compound in such studies (Katritzky & Ghiviriga, 1995).

Antiallergic Properties

Menciu et al. (1999) synthesized N-(pyridin-4-yl)-(indol-3-yl)acetamides and investigated their antiallergic properties. They identified compounds that were significantly more potent than existing antiallergic drugs in various assays, indicating their potential as novel antiallergic agents (Menciu et al., 1999).

Anticancer Activity

In cancer research, a derivative, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, has shown potent inhibition of PI3Kα and mTOR, key targets in cancer therapy. Stec et al. (2011) highlighted its efficacy in vitro and in vivo, marking its significance in the development of anticancer therapies (Stec et al., 2011).

将来の方向性

The potential applications of “N-cyclopentyl-2-(pyridin-3-yl)acetamide” would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could be studied for potential biological activity .

特性

IUPAC Name |

N-cyclopentyl-2-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(14-11-5-1-2-6-11)8-10-4-3-7-13-9-10/h3-4,7,9,11H,1-2,5-6,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXDFUGLWFURRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)

![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)

![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)